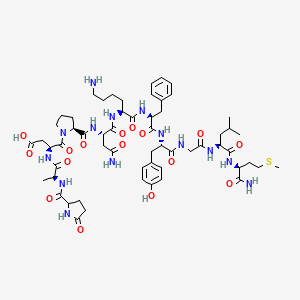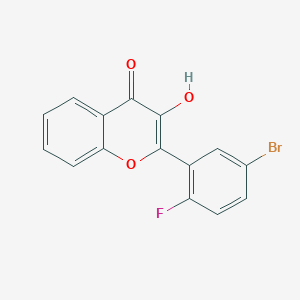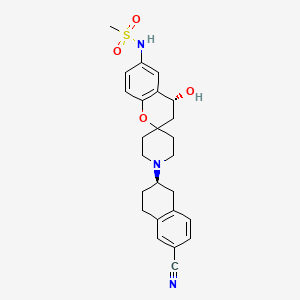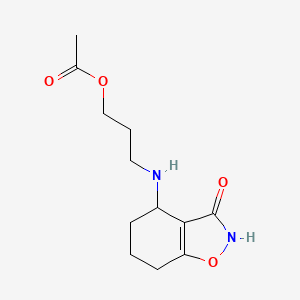
3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a partial agonist of the κ opioid receptor . This compound has been studied for its potential pharmacological effects and its interaction with various receptors in the human body.
Métodos De Preparación
The synthetic route for compound 3 involves several steps:
Starting Materials: The synthesis begins with cyclopropylmethylamine and 2-phenylethylamine.
Reaction Conditions: These starting materials undergo a series of reactions, including alkylation and phenol formation, under controlled conditions to yield the final product.
Industrial Production: While specific industrial production methods are not detailed, the synthesis likely involves standard organic synthesis techniques such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Compound 3 undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its functional groups.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phenol group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Conditions often involve controlled temperatures and pH levels.
Major Products: The reactions yield various derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Compound 3 has several scientific research applications:
Chemistry: It is used as a ligand in studies involving receptor binding and activity.
Biology: The compound is studied for its effects on cellular processes and receptor interactions.
Medicine: Research focuses on its potential therapeutic effects, particularly in pain management due to its interaction with opioid receptors.
Mecanismo De Acción
The mechanism of action for compound 3 involves its partial agonist activity at the κ opioid receptor. This interaction modulates the receptor’s activity, leading to various physiological effects. The compound’s molecular targets include the κ opioid receptor and potentially other related receptors. The pathways involved include signal transduction pathways associated with opioid receptor activation .
Comparación Con Compuestos Similares
Compound 3 can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C20H25NO |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-[2-[cyclopropylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-8-4-7-18(15-20)12-14-21(16-19-9-10-19)13-11-17-5-2-1-3-6-17/h1-8,15,19,22H,9-14,16H2 |
Clave InChI |
QURAQIGQNZYJHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)
![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)

![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)

![(7S)-2-(cycloheptylamino)-11-(4-methyl-1,4-diazepane-1-carbonyl)-7-propan-2-yl-5,7-dihydrobenzimidazolo[1,2-d][1,4]benzodiazepin-6-one](/img/structure/B10773448.png)
